N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Description
N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a benzothiazole-derived hydrazide compound characterized by a 4,5-dimethyl-substituted benzothiazole ring linked via a hydrazide group to a 4-methoxybenzoyl moiety. The compound is synthesized through condensation reactions involving hydrazide precursors and substituted aldehydes or ketones, a methodology shared with structurally analogous derivatives .
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-4-9-14-15(11(10)2)18-17(23-14)20-19-16(21)12-5-7-13(22-3)8-6-12/h4-9H,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYRSDUWNGZCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of benzothiazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 286.35 g/mol
The compound features a benzothiazole moiety linked to a methoxybenzohydrazide group, contributing to its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzoyl hydrazine and 4,5-dimethyl-1,3-benzothiazole. The reaction conditions are critical for optimizing yield and purity.
Anticancer Properties
Recent studies indicate that benzothiazole derivatives exhibit significant anticancer activity. For instance, modifications on the benzothiazole nucleus have been shown to enhance cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells such as A431 and A549 .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | 2.0 | Induction of apoptosis |
| A549 | 1.5 | Cell cycle arrest |
Antimicrobial Activity
Benzothiazole derivatives have also been reported to possess antimicrobial properties. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound may also exhibit anti-inflammatory properties. Research indicates that similar benzothiazole derivatives can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests potential applications in treating inflammatory diseases.
Case Studies
A recent study evaluated the biological activity of several benzothiazole derivatives, including this compound. The study found that these compounds significantly inhibited tumor growth in xenograft models and demonstrated a favorable safety profile in preliminary toxicity assessments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzohydrazide Family
Substituted Benzylidene Derivatives
Compounds such as N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide and N'-(3,4,5-Trihydroxybenzylidene)-4-methoxybenzohydrazide (from and ) share the 4-methoxybenzohydrazide backbone but differ in the substituents on the benzylidene ring. Key differences include:
- Hydrogen bonding: The 3,4,5-trihydroxy derivative () exhibits extensive intermolecular hydrogen bonding (O–H⋯O and N–H⋯O interactions), enhancing crystallinity and stability compared to mono- or dihydroxy analogues .
- Planarity : The dihedral angle between the benzothiazole and methoxybenzoyl rings in the target compound is expected to differ from the 18.28° angle observed in the trihydroxy derivative .
Table 1: Comparison of Substituted Benzylidene Derivatives
Benzothiazole-Based Analogues
Functional Group Variations
- N'-(4-Methylbenzo[d]thiazol-2-yl)propanehydrazide (): The propanehydrazide chain introduces conformational flexibility, altering solubility and pharmacokinetics .
Table 2: Benzothiazole Derivatives Comparison
Physicochemical and Spectral Properties
- NMR Data : The 1H-NMR of hydroxy/methoxy-substituted analogues () shows distinct NH (δ 10–12 ppm) and aromatic proton signals (δ 6.5–8.5 ppm), with downfield shifts for hydroxyl groups (δ 9–10 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
